Sodium;4-bromo-1H-benzimidazole-2-carboxylate
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Overview
Description
Sodium;4-bromo-1H-benzimidazole-2-carboxylate is a chemical compound with the molecular formula C8H4BrN2NaO2. It is a derivative of benzimidazole, a heterocyclic compound that has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties . Benzimidazole and its derivatives have been demonstrated as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies .
Molecular Structure Analysis
Benzimidazole has a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . It resembles naturally occurring purine nucleotides and exerts various biological effects through different mechanisms .
Chemical Reactions Analysis
While specific chemical reactions involving Sodium;4-bromo-1H-benzimidazole-2-carboxylate are not detailed in the retrieved resources, benzimidazole derivatives have been noted for their bioactivities as potential anticancer therapeutics .
Physical And Chemical Properties Analysis
Sodium;4-bromo-1H-benzimidazole-2-carboxylate has a molecular weight of 263.026. Further physical and chemical properties are not detailed in the retrieved resources.
Scientific Research Applications
- Benzimidazole derivatives have been studied for their potential as anticancer agents. Researchers have synthesized 2-phenylbenzimidazoles, including those with a methyl group at the 5 (6)-position on the benzimidazole scaffold. These compounds showed significant anticancer activity against lung (A549) and prostate (PC3) cancer cell lines .
- Benzimidazole derivatives, including 4-bromo-benzimidazole-2-carboxylate, have shown promise as antibacterial and antifungal agents. Their structural resemblance to nucleotides contributes to their bioactivity .
- Benzimidazole scaffolds serve as building blocks for drug development. Researchers modify functional groups on the core structure to enhance bioactivity. Commercially available anticancer drugs like osimertinib and vinblastine are based on the benzimidazole skeleton .
- Although not directly related to sodium 4-bromo-benzimidazole-2-carboxylate, imidazoles are closely related heterocycles. Recent advances in the synthesis of substituted imidazoles have implications for drug discovery and functional molecules .
Anticancer Activity
Antibacterial and Antifungal Properties
Synthetic Chemistry and Drug Development
Regiocontrolled Synthesis of Substituted Imidazoles
Future Directions
The future directions for Sodium;4-bromo-1H-benzimidazole-2-carboxylate and similar compounds lie in their potential as anticancer therapeutics . The development of new entities targeting malignant cells is considered a high priority, and benzimidazole derivatives could play a significant role in this regard .
properties
IUPAC Name |
sodium;4-bromo-1H-benzimidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Na/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIFASLUDYNXNR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;4-bromo-1H-benzimidazole-2-carboxylate |
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